molecular formula C6H7Cl2N3 B1403945 N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine CAS No. 1355334-44-9

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

Cat. No. B1403945
M. Wt: 192.04 g/mol
InChI Key: NOBUCUXJLOMEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .


Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .

Scientific Research Applications

Synthesis Applications

  • Regioselective Synthesis : N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine has been utilized in the regioselective synthesis of biologically significant pyrrolo[2,3-d]pyrimidine derivatives. This involves a specific rearrangement process that results in the formation of these derivatives under controlled conditions (Majumdar, Biswas, & Mukhopadhyay, 2005).

  • Antitumor Activity Synthesis : It has also been a key component in the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, exhibiting notable antitumor activities. This synthesis process includes multiple steps like N-methylation and nucleophilic substitution (Chu De-qing, 2011).

  • Interaction with Glycine Esters : The compound's interaction with methyl- and tert-butylglycinate, depending on reaction conditions, has been studied. This interaction results in the formation of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, indicating its potential in generating biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

  • Polyamines and Macrocyclic Compounds : It plays a role in the amination of polyamines, leading to the formation of N,N'-bis(6-chloropyrimidin-4-yl) derivatives and macrocyclic compounds containing pyrimidine fragments, demonstrating its versatility in chemical synthesis (Kobelev, Averin, Buryak, & Beletskaya, 2010).

Pharmacological Applications

Other Applications

  • Food and Beverage Industry : The compound has been investigated in the context of methylglyoxal formation in food and living organisms, indicating its relevance in food chemistry and possibly in nutrition science (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Base-Metal Catalysis : In the field of chemical synthesis, it has been part of studies focusing on base-metal catalysis for the synthesis of N-methylamines, showcasing its utility in more sustainable chemical processes (Goyal, Naik, Narani, Natte, & Jagadeesh, 2021).

properties

IUPAC Name

1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBUCUXJLOMEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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